

Probarbital Sodium: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Probarbital sodium*

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An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies of a Classic Barbiturate Sedative

This technical guide provides a comprehensive overview of **probarbital sodium**, a barbiturate derivative with sedative and hypnotic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, molecular structure, mechanism of action, and relevant experimental protocols. Due to the limited availability of data specifically for **probarbital sodium**, representative information and methodologies for analogous intermediate-acting barbiturates are included to provide a thorough and practical resource.

Core Chemical and Physical Data

Probarbital sodium is the sodium salt of probarbital (5-ethyl-5-isopropylbarbituric acid). Like other barbiturates, it has been utilized for its central nervous system depressant effects.^[1] The key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	143-82-8 (Probarbital Sodium); 76-76-6 (Probarbital)	[2]
Molecular Formula	C ₉ H ₁₃ N ₂ NaO ₃	
Molecular Weight	220.20 g/mol	[3]
IUPAC Name	Sodium 5-ethyl-4,6-dioxo-5-(propan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-olate	[4]
Synonyms	lpral Sodium, Ethypropymalum Sodium	[2]
Appearance	White crystalline powder (representative for barbiturate sodium salts)	[5]
Solubility	Freely soluble in water; sparingly soluble in ethanol (representative for barbiturate sodium salts)	[6]

Molecular Structure

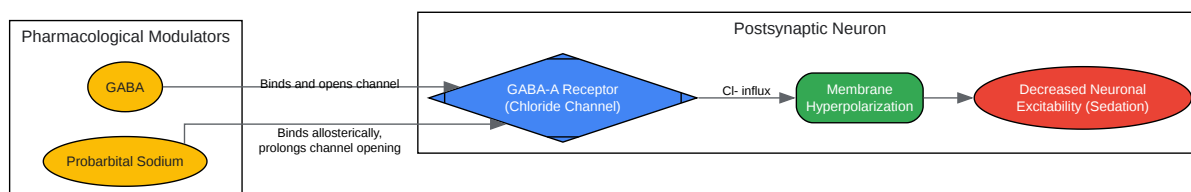
Probarbital is a derivative of barbituric acid, featuring an ethyl and an isopropyl group substituted at the 5-position of the pyrimidine ring. The sodium salt is formed by the deprotonation of one of the amide nitrogens, resulting in an ionic compound that is more water-soluble than its free acid form.

The canonical SMILES representation for the probarbital free acid is CCC1(C(C)C)C(=O)NC(=O)NC1=O. [4]

Mechanism of Action: GABAergic Pathway Modulation

Probarbital sodium, like other barbiturates, exerts its sedative and hypnotic effects by modulating the activity of the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Barbiturates are positive allosteric modulators of the GABA-A receptor.[1]

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. **Probarbital sodium** binds to a distinct site on the GABA-A receptor, prolonging the duration of the chloride channel opening induced by GABA.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their significant CNS depressant effects and the risks associated with overdose.[1]



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GABA-A Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols specifically for **probarbital sodium** are not widely available in recent literature. The following sections provide representative methodologies for the synthesis and analysis of 5,5-disubstituted barbiturates, which can be adapted for probarbital and its sodium salt.

General Synthesis of 5,5-Disubstituted Barbituric Acids

The synthesis of probarbital (5-ethyl-5-isopropylbarbituric acid) can be achieved through the condensation of a disubstituted malonic ester with urea.

Materials:

- Diethyl ethylisopropylmalonate
- Sodium metal
- Absolute ethanol
- Urea
- Hydrochloric acid
- Reflux apparatus, stirring equipment, filtration apparatus

Procedure:

- Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under anhydrous conditions.
- Add urea to the sodium ethoxide solution and stir until dissolved.
- Slowly add diethyl ethylisopropylmalonate to the mixture.
- Heat the reaction mixture to reflux for several hours with continuous stirring.
- After the reaction is complete, distill off the ethanol.
- Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude probarbital.
- Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
- To prepare the sodium salt, the purified probarbital can be treated with an equimolar amount of sodium hydroxide or sodium ethoxide in an appropriate solvent.

Analytical Methodologies for Barbiturates

Various chromatographic techniques are employed for the identification and quantification of barbiturates in pharmaceutical and biological samples.[7]

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of barbiturates in dosage forms.

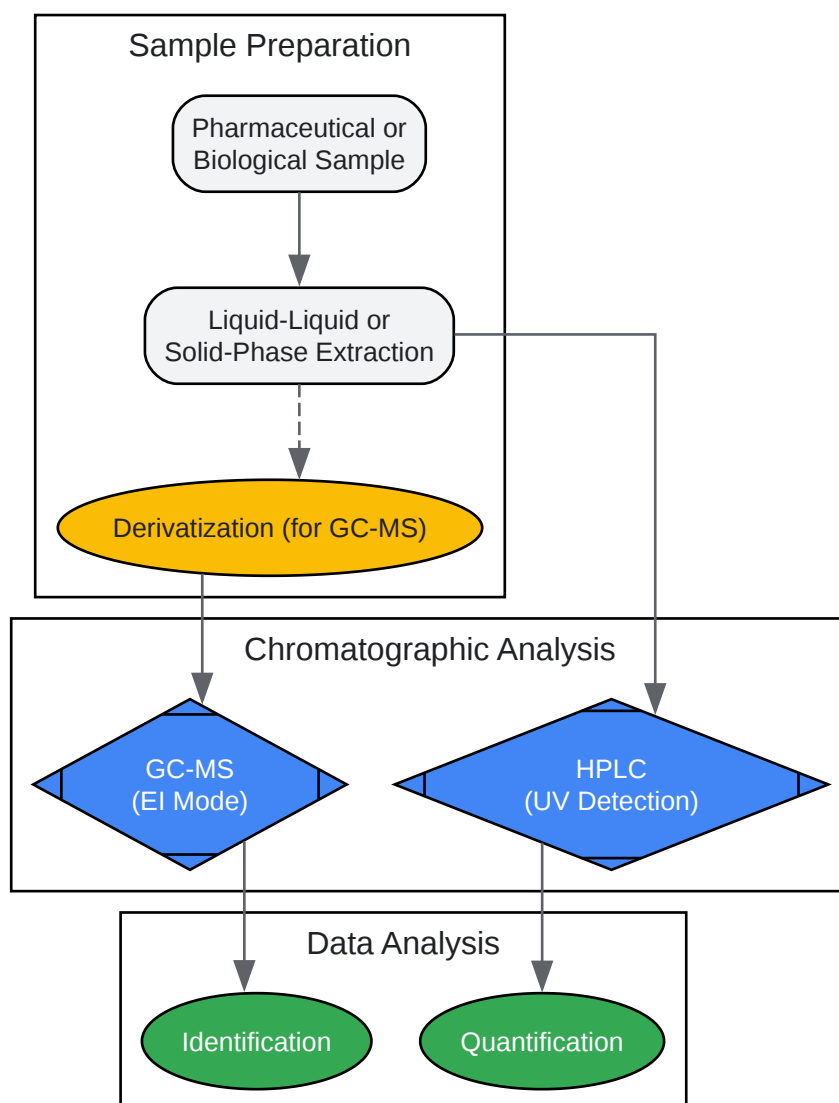
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for adequate separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for barbiturates (e.g., 214 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
- Standard Preparation: Prepare standard solutions of a reference compound (e.g., phenobarbital or a certified probarbital standard if available) in the same solvent.
- Analysis: Inject equal volumes of the sample and standard solutions into the chromatograph. Quantify the analyte by comparing the peak area of the sample with that of the standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of barbiturates, often used in forensic toxicology. Derivatization is typically required to improve the chromatographic properties of the analytes.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature gradient is used to separate the analytes (e.g., initial temperature of 150°C, ramped to 280°C).
- Injection: Splitless injection of the derivatized sample.
- Derivatization (Example: Methylation):
 - Evaporate the solvent from the sample extract.
 - Add a methylating agent (e.g., trimethylanilinium hydroxide in methanol).
 - The methylation occurs in the hot GC injection port (on-column derivatization).
- Mass Spectrometry: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.
- Identification: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum compared to a reference library.



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General Analytical Workflow for Barbiturates

Pharmacological Profile and Therapeutic Use

Probarbital sodium is classified as an intermediate-acting barbiturate, with a pharmacological profile similar to that of pentobarbital.[2] It has been used as a sedative and hypnotic.[2] However, like other barbiturates, its use has significantly declined due to a narrow therapeutic index, potential for dependence, and the availability of safer alternatives such as benzodiazepines. The therapeutic usefulness of **probarbital sodium** has been rated as relatively low.[2]

Conclusion

Probarbital sodium is a classic example of an intermediate-acting barbiturate, acting through the potentiation of GABAergic inhibition. While its clinical use is now limited, the study of its properties and analytical methodologies remains relevant for forensic science, toxicology, and the historical understanding of sedative-hypnotic drug development. The general protocols for synthesis and analysis provided in this guide offer a foundational framework for researchers working with this class of compounds.

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References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Probarbital sodium - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. GSRS [precision.fda.gov]
- 4. Buy Probarbital | 76-76-6 [smolecule.com]
- 5. Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digicollections.net [digicollections.net]
- 7. ijsra.net [ijsra.net]
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